3-Bromo-2-[(dimethylamino)methyl]aniline
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Overview
Description
3-Bromo-2-[(dimethylamino)methyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the third position, a dimethylamino group at the second position, and a methyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[(dimethylamino)methyl]aniline typically involves the bromination of 2-[(dimethylamino)methyl]aniline. One common method includes the following steps:
Starting Material: 2-[(Dimethylamino)methyl]aniline.
Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-[(dimethylamino)methyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
3-Bromo-2-[(dimethylamino)methyl]aniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Bromo-2-[(dimethylamino)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance its binding affinity to certain molecular targets, while the bromine atom can influence its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dimethylaniline: Similar structure but lacks the [(dimethylamino)methyl] group.
2-Bromo-4-[(dimethylamino)methyl]aniline: Bromine atom at a different position.
3-Chloro-2-[(dimethylamino)methyl]aniline: Chlorine instead of bromine.
Uniqueness
3-Bromo-2-[(dimethylamino)methyl]aniline is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both bromine and dimethylamino groups provides a balance of electronic effects that can be exploited in various chemical reactions and applications.
Properties
IUPAC Name |
3-bromo-2-[(dimethylamino)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-12(2)6-7-8(10)4-3-5-9(7)11/h3-5H,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKPYBUBAMQVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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